molecular formula C13H9NOS B596536 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol CAS No. 1261913-21-6

2-(Benzo[b]thiophen-2-yl)pyridin-4-ol

Cat. No.: B596536
CAS No.: 1261913-21-6
M. Wt: 227.281
InChI Key: CYXFVXUFPBMCHC-UHFFFAOYSA-N
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Description

2-(Benzo[b]thiophen-2-yl)pyridin-4-ol ( 1261913-21-6) is a chemical compound with the molecular formula C13H9NOS and a molecular weight of 227.28 g/mol . It belongs to a class of benzo[b]thiophene derivatives, which are prominent scaffolds in medicinal chemistry due to their diverse biological activities. Research into structurally related compounds highlights the significant potential of this chemical family. For instance, recent studies have identified 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives as potent antiseizure and antinociceptive agents in preclinical models, showing promise for the treatment of epilepsy and neuropathic pain . Furthermore, various benzo[b]thiophene acylhydrazone analogues have demonstrated potent antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus . This evidence suggests that this compound serves as a valuable building block for researchers in drug discovery, particularly in the synthesis and development of new therapeutic agents targeting neurological disorders and antibiotic-resistant infections. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-benzothiophen-2-yl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS/c15-10-5-6-14-11(8-10)13-7-9-3-1-2-4-12(9)16-13/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXFVXUFPBMCHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=O)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692613
Record name 2-(1-Benzothiophen-2-yl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261913-21-6
Record name 2-(1-Benzothiophen-2-yl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations of 2 Benzo B Thiophen 2 Yl Pyridin 4 Ol

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For 2-(benzo[b]thiophen-2-yl)pyridin-4-ol, the primary disconnection strategies involve cleaving the bond between the pyridine (B92270) and benzothiophene (B83047) rings or deconstructing the pyridine ring itself. bham.ac.uk

A key strategic disconnection is the C-C bond between the C2 position of the pyridine ring and the C2 position of the benzothiophene ring. This leads to two primary synthons: a 2-halopyridin-4-ol (or a protected derivative) and a 2-metallated or 2-unsubstituted benzothiophene. youtube.comyoutube.com This approach is advantageous as it utilizes well-established cross-coupling methodologies.

Another viable retrosynthetic pathway involves the construction of the pyridin-4-ol ring onto a pre-existing 2-substituted benzothiophene. This could involve the cyclization of a suitably functionalized precursor derived from 2-formyl or 2-acetyl-benzo[b]thiophene. The choice of disconnection often depends on the availability of starting materials and the desired substitution patterns on either heterocyclic ring. bham.ac.ukprinceton.edu

Development of Novel Synthetic Pathways for this compound

The synthesis of this compound and its derivatives can be approached through various methods, ranging from multi-step sequences to more convergent catalyst-mediated reactions.

Multi-Step Synthesis Approaches

Multi-step syntheses offer a high degree of control over the final product's structure. A common strategy involves the initial synthesis of the benzothiophene and pyridin-4-ol cores separately, followed by their coupling. For instance, a 2-bromopyridin-4-ol derivative can be prepared and subsequently coupled with a 2-boronic acid or 2-stannane derivative of benzothiophene via Suzuki or Stille coupling, respectively. mdpi.com Alternatively, the roles can be reversed, with a 2-halobenzothiophene coupling with a pyridin-4-ylboronic acid. mdpi.com The synthesis of the requisite substituted pyridin-2(1H)-ones, which can be converted to the target pyridin-4-ols, often begins with commercially available starting materials and involves steps like O-benzylation, Suzuki-Miyaura coupling, and reduction of a nitro group. nih.gov

Catalyst-Mediated Synthesis of Related Pyridines and Benzothiophenes

Modern synthetic chemistry heavily relies on catalyst-mediated reactions to achieve efficiency and selectivity.

Pyridine Synthesis: Palladium-catalyzed cross-coupling reactions are instrumental in synthesizing 2-arylpyridines. researchgate.netrsc.org For example, the direct arylation of pyridine N-oxides with aryl halides or their equivalents is a powerful method. researchgate.net Copper-catalyzed C-H arylation of pyridine N-oxides with arylboronic esters also provides access to 2-arylpyridines. researchgate.net Furthermore, iron-catalyzed cyclization of ketoxime acetates and aldehydes can yield symmetrically substituted pyridines. rsc.org Cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles has also emerged as an efficient route to multi-substituted pyridines. rsc.org

Benzothiophene Synthesis: A variety of catalytic methods exist for the synthesis of the benzothiophene core. wikipedia.orgchemicalbook.com Palladium-catalyzed reactions are frequently employed, such as the coupling of 2-bromo alkynylbenzenes with a sulfur source. organic-chemistry.org Copper- and gold-catalyzed cyclizations are also common. acs.orgrsc.org For instance, copper-catalyzed annulation of 2-bromo alkynylbenzenes with sodium sulfide (B99878) yields 2-substituted benzo[b]thiophenes. organic-chemistry.org Gold-catalyzed reactions can produce more complex substituted benzothiophenes. wikipedia.org

CatalystReactantsProductReference
Palladium2-bromo alkynylbenzenes, Sodium sulfide2-substituted benzo[b]thiophenes organic-chemistry.org
Copper2-bromo alkynylbenzenes, Sodium sulfide2-substituted benzo[b]thiophenes organic-chemistry.org
GoldAlkyne-substituted 2-bromobenzene, Sodium sulfide2-alkyl-substituted benzothiophene wikipedia.org
IronKetoxime acetates, AldehydesSymmetrical substituted pyridines rsc.org
CobaltAlkynes, NitrilesMulti-substituted pyridines rsc.org

Green Chemistry Principles in the Synthesis of Analogous Heterocyclic Systems

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. This includes the use of greener solvents, catalyst-free reactions, and energy-efficient methods like microwave-assisted synthesis. researchgate.netnih.gov

For pyridine synthesis, solvent- and halide-free methods for C-H functionalization of pyridine N-oxides have been developed. rsc.org The use of water as a solvent in palladium-catalyzed Suzuki reactions for the synthesis of key intermediates is another green approach. mdpi.com

In the realm of benzothiophene synthesis, photocatalytic methods using visible light and an organic dye catalyst offer a mild and efficient alternative to transition-metal-catalyzed reactions that often require harsh conditions. acs.org Additionally, electrochemical methods for the synthesis of sulfonated benzothiophenes have been developed that are oxidant- and catalyst-free. acs.org Iodine-catalyzed cascade reactions under metal- and solvent-free conditions also provide a green route to benzothiophene derivatives. organic-chemistry.org

Reaction Mechanism Elucidation for Key Synthetic Steps

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and extending the scope of synthetic methodologies.

Detailed Mechanistic Pathways of Formation

The formation of the 2-arylpyridine core through palladium-catalyzed cross-coupling reactions typically involves a catalytic cycle of oxidative addition, transmetalation (in the case of Suzuki or Stille couplings), and reductive elimination. chemrxiv.orgnih.gov For direct C-H arylation reactions, the mechanism often involves a concerted metalation-deprotonation (CMD) pathway or an oxidative addition pathway. researchgate.net

In the case of photocatalytic synthesis of benzothiophenes, the mechanism involves the generation of a radical species upon visible light irradiation of a photosensitizer like eosin (B541160) Y. This radical then participates in an annulation process to form the benzothiophene ring. acs.org

For the synthesis of substituted pyridines from α,β-unsaturated oxime ethers and alkenes catalyzed by palladium, mechanistic studies suggest the formation of pyridine products through a Pd-catalyzed electrophilic C–H alkenylation of the α,β-unsaturated oxime, which is followed by an aza-6π-electrocyclization. rsc.org

A plausible mechanism for the copper-catalyzed oxidative coupling to form BINAM derivatives, which shares similarities with the coupling of other aromatic amines, begins with the formation of a Cu(II) complex with the ligand. Ligand exchange with the substrate is followed by dimerization via oxidative coupling to form a C-C bond and a Cu(I) species. Molecular oxygen then promotes tautomerization and reoxidizes Cu(I) to Cu(II), completing the catalytic cycle. acs.org

Role of Intermediates in the Synthetic Sequence

A likely synthetic approach to this compound involves a cyclocondensation reaction, a common strategy for forming pyridine rings. In this context, the key intermediates play crucial roles in the step-wise assembly of the final molecular architecture. A plausible retrosynthetic analysis suggests that the pyridin-4-ol ring can be constructed from a benzo[b]thiophene-containing precursor and a suitable three-carbon component.

One viable synthetic route is an adaptation of the Bohlmann-Rahtz pyridine synthesis. This method involves the condensation of an enamine with a dicarbonyl compound. For the synthesis of this compound, the key intermediates would be:

Benzo[b]thiophene-2-carboximidamide: This amidine, derived from benzo[b]thiophene-2-carbonitrile, serves as the nitrogen source and provides the benzo[b]thiophene substituent at the 2-position of the pyridine ring. Its synthesis from the corresponding nitrile is a standard transformation.

Diketene or a β-ketoester equivalent: These molecules provide the three-carbon backbone necessary to form the pyridin-4-one ring. The reaction with the amidine would proceed through a vinylogous substitution followed by cyclization.

The reaction sequence would likely proceed as follows:

Formation of a vinylogous adduct: The benzo[b]thiophene-2-carboximidamide would react with a β-dicarbonyl compound, such as ethyl acetoacetate, to form a vinylogous N-acyl-β-enaminone intermediate. This intermediate incorporates both the benzo[b]thiophene moiety and the backbone of the future pyridine ring.

Intramolecular Cyclization: Under the influence of heat or a catalyst (acid or base), this linear intermediate would undergo an intramolecular cyclization. The enamine nitrogen would attack one of the carbonyl groups, leading to the formation of a dihydropyridinone intermediate.

Aromatization: Subsequent elimination of a water molecule from the dihydropyridinone intermediate would lead to the formation of the aromatic 2-(benzo[b]thiophen-2-yl)pyridin-4-one. This pyridin-4-one exists in tautomeric equilibrium with its enol form, this compound. The equilibrium generally favors the pyridin-4-one form, but the presence of the hydroxyl group is significant for its chemical reactivity.

Another potential set of intermediates could arise from a Hantzsch-type pyridine synthesis, although this typically yields dihydropyridines that would require a subsequent oxidation step. In this scenario, the intermediates would be:

Benzo[b]thiophene-2-carbaldehyde: A readily available starting material.

A β-ketoester (e.g., ethyl acetoacetate): To provide two of the pyridine ring carbons.

An enamine or ammonia: As the nitrogen source.

The condensation of these three components would form a dihydropyridine (B1217469) intermediate, which would then be oxidized to the final pyridinol product.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The efficiency of the synthesis of this compound is highly dependent on the careful control of various reaction parameters. Optimization studies are crucial to maximize the yield and purity of the product while minimizing reaction times and the formation of byproducts.

To enhance the efficiency of the proposed cyclocondensation reaction, a systematic study of key parameters would be necessary. These parametric studies would likely focus on the following variables:

Temperature: The reaction temperature can significantly influence the rate of both the initial condensation and the subsequent cyclization and aromatization steps. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high could lead to the decomposition of reactants or intermediates, or the formation of undesired side products. A systematic variation of the temperature would identify the optimal balance for maximizing the yield.

Catalyst: The choice and concentration of the catalyst are critical. For the Bohlmann-Rahtz approach, an acid or base catalyst is often employed to promote the cyclization and dehydration steps. Different acids (e.g., p-toluenesulfonic acid, acetic acid) or bases (e.g., piperidine, sodium ethoxide) at various loadings would be screened to find the most effective catalytic system.

Solvent: The polarity and boiling point of the solvent can affect the solubility of the reactants and intermediates, as well as the reaction kinetics. A range of solvents, from polar aprotic (e.g., DMF, DMSO) to non-polar (e.g., toluene (B28343), xylene), would be investigated. For reactions that generate water as a byproduct, the use of a Dean-Stark apparatus with a solvent like toluene can be beneficial to drive the equilibrium towards the product.

Reaction Time: The duration of the reaction is another important parameter. Monitoring the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) would determine the point at which the maximum yield is achieved and prevent the formation of degradation products from prolonged reaction times.

The following interactive table summarizes a hypothetical parametric study for the cyclocondensation step:

Parameter Condition A Condition B Condition C Condition D Yield (%)
Catalyst Piperidine (10 mol%)p-TSA (10 mol%)No CatalystNaOEt (1.2 eq)
Solvent TolueneEthanolDMFToluene
Temperature (°C) 11080120110
Time (h) 81286

Note: The yield values are hypothetical and would be determined experimentally.

Transitioning a synthetic procedure from a small, exploratory scale to a larger laboratory scale (e.g., multi-gram synthesis) introduces a new set of challenges that must be addressed to ensure safety, efficiency, and reproducibility.

Key considerations for the scale-up of the synthesis of this compound include:

Heat Transfer: Exothermic or endothermic processes that are easily managed on a small scale can become problematic in larger reaction vessels. The surface-area-to-volume ratio decreases as the scale increases, which can lead to inefficient heat dissipation or input. For an exothermic cyclocondensation, controlled addition of reagents and efficient stirring are crucial to maintain the optimal reaction temperature and prevent thermal runaways.

Reagent Addition: The rate of addition of reagents, particularly in a multi-component reaction, may need to be adjusted. A slow, controlled addition can help to manage exotherms and maintain a low concentration of reactive intermediates, which can suppress side reactions.

Work-up and Purification: Procedures that are convenient on a small scale, such as extraction with large volumes of solvent or purification by column chromatography, can become cumbersome and time-consuming on a larger scale. Alternative purification methods, such as recrystallization or precipitation, should be explored to enable efficient isolation of the product in high purity. The choice of crystallization solvent is a critical parameter to optimize for maximizing recovery of the pure compound.

Safety: A thorough safety assessment is paramount before performing any reaction on a larger scale. This includes understanding the hazards associated with all reactants, intermediates, products, and solvents, and implementing appropriate safety measures, such as performing the reaction in a well-ventilated fume hood and having appropriate personal protective equipment.

By carefully considering these factors, a synthetic route developed on a small scale can be successfully and safely scaled up in a laboratory setting to produce larger quantities of this compound for further research and development.

Advanced Spectroscopic and Crystallographic Structural Elucidation of 2 Benzo B Thiophen 2 Yl Pyridin 4 Ol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering profound insights into the chemical environment of individual atoms. For 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its proton and carbon framework.

One-Dimensional NMR Techniques (e.g., ¹H, ¹³C)

One-dimensional NMR spectra, specifically ¹H and ¹³C NMR, are fundamental for identifying the types and numbers of protons and carbons in a molecule.

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic protons of the benzothiophene (B83047) and pyridine (B92270) rings. The chemical shifts (δ) of these protons are influenced by their local electronic environments. For instance, protons on the benzothiophene moiety typically appear in the range of δ 7.3-8.0 ppm, while those on the pyridine ring are also found in the aromatic region, with their exact positions dictated by the substitution pattern and the electronic effects of the hydroxyl group. The hydroxyl proton itself often presents as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides complementary information by detailing the carbon skeleton. researchgate.net The spectrum of this compound would exhibit signals for each unique carbon atom. researchgate.net Carbons of the benzothiophene ring typically resonate between δ 120-140 ppm. The carbon atoms of the pyridine ring also appear in this region, with the carbon bearing the hydroxyl group (C4) expected at a downfield chemical shift due to the deshielding effect of the oxygen atom. The quaternary carbons at the ring junctions and the carbon attached to the sulfur atom will also have characteristic chemical shifts.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Moiety

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Benzothiophene Ring
H-3'~7.5 - 7.7~125 - 130
H-4'~7.8 - 8.0~123 - 125
H-5'~7.3 - 7.5~124 - 126
H-6'~7.3 - 7.5~124 - 126
H-7'~7.8 - 8.0~122 - 124
Pyridine Ring
H-3~6.8 - 7.0~110 - 115
H-5~6.8 - 7.0~110 - 115
H-6~8.2 - 8.4~150 - 155
Hydroxyl Group
4-OHVariable (broad singlet)C4: ~160 - 165

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. libretexts.orgcolumbia.edu For this compound, COSY spectra would show cross-peaks between adjacent protons on both the benzothiophene and pyridine rings, confirming their relative positions. libretexts.orgcolumbia.edu For example, a cross-peak between H-5 and H-6 of the pyridine ring would be expected. libretexts.orgcolumbia.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). By aligning the ¹H and ¹³C spectra, each cross-peak in the HMQC/HSQC spectrum identifies a carbon atom and its attached proton(s). This allows for the unambiguous assignment of protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range (typically 2-3 bond) couplings between protons and carbons. HMBC is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations between protons on the pyridine ring and carbons of the benzothiophene ring would definitively establish the C2-C2' linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects through-space interactions between protons that are in close proximity, regardless of their bonding connectivity. NOESY can provide crucial information about the three-dimensional structure and conformation of the molecule.

Mass Spectrometry (MS) Approaches for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₁₃H₉NOS. The calculated exact mass for this formula can be compared with the experimentally determined value to provide strong evidence for the compound's identity.

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₃H₉NOS
Calculated Exact Mass227.0405
Observed [M+H]⁺~228.0478

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide a "fingerprint" of the molecule's structure. The fragmentation pattern of this compound would likely involve characteristic losses from both the benzothiophene and pyridinol rings. nih.gov Common fragmentation pathways could include the loss of CO from the pyridinol ring, cleavage of the bond between the two heterocyclic systems, and fragmentation of the benzothiophene moiety itself. nih.govresearchgate.netresearchgate.net Analyzing these pathways helps to confirm the connectivity of the different structural units. nih.govresearchgate.netresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C=C and C=N stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region. The C-S stretching vibration of the thiophene (B33073) ring may be observed in the fingerprint region, typically around 600-800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum provides information about the electronic transitions within the molecule. nih.govbeilstein-journals.org The extended π-conjugated system of this compound is expected to give rise to strong absorptions in the UV region. nih.govbeilstein-journals.org The spectrum would likely show multiple absorption bands corresponding to π→π* and n→π* transitions within the aromatic rings. The position and intensity of these bands are sensitive to the solvent and the pH of the solution, particularly due to the presence of the acidic hydroxyl group and the basic pyridine nitrogen. nih.govbeilstein-journals.org

Table 3: Key Spectroscopic Data for this compound

Spectroscopic TechniqueKey Features
¹H NMR Aromatic proton signals (δ 6.8-8.4 ppm), broad OH signal.
¹³C NMR Aromatic carbon signals (δ 110-165 ppm).
HRMS Accurate mass confirming C₁₃H₉NOS formula.
IR (cm⁻¹) ~3200-3600 (O-H stretch), ~1400-1600 (C=C, C=N stretch).
UV-Vis (nm) Multiple absorption bands in the UV region due to π→π* and n→π* transitions.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers profound insights into the molecular structure of this compound by identifying the vibrational modes of its constituent functional groups. The analysis of the resulting spectra allows for the assignment of specific absorption bands to corresponding bond vibrations, such as stretching and bending.

In related heterocyclic systems, such as those containing thiophene and pyridine rings, characteristic vibrational frequencies have been well-established. For instance, studies on 2-thiophene carboxylic acid have assigned C-C stretching vibrations within the thiophene ring to the regions of 1514-1532 cm⁻¹, 1430-1454 cm⁻¹, and 1347-1367 cm⁻¹. iosrjournals.org Specifically, experimental Fourier Transform Infrared (FTIR) spectra showed these C-C stretching vibrations at 1528 cm⁻¹ and 1352 cm⁻¹. iosrjournals.org The C-S stretching modes in the thiophene ring are typically observed between 687 and 710 cm⁻¹. iosrjournals.org

For the pyridin-4-ol moiety, the vibrational modes are influenced by the presence of the hydroxyl group and the aromatic ring. The O-H stretching vibration is expected to appear as a broad band in the high-frequency region of the IR spectrum, typically around 3200-3600 cm⁻¹, with its position and shape being sensitive to hydrogen bonding interactions. The C=C and C=N stretching vibrations of the pyridine ring are anticipated in the 1400-1650 cm⁻¹ range. For example, in benzothiazole (B30560), a related heterocyclic structure, C=N stretching has been identified around 1640 cm⁻¹. researchgate.net The coupling between the benzothiophene and pyridinol rings in this compound would likely lead to shifts in these characteristic frequencies, providing valuable information about the electronic communication between the two ring systems.

A detailed analysis of the experimental IR and Raman spectra for this compound would allow for a precise assignment of its vibrational bands, confirming the connectivity and electronic structure of the molecule.

Table 1: Representative Vibrational Frequencies for Related Functional Groups

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Thiophene Ring C-C Stretching 1347-1532 iosrjournals.org
Thiophene Ring C-S Stretching 687-710 iosrjournals.org
Pyridine Ring C=C, C=N Stretching 1400-1650

Electronic Absorption and Emission Characteristics Relevant to Molecular Structure

The electronic properties of this compound are characterized by its UV-visible absorption and fluorescence emission spectra. These photophysical properties are intrinsically linked to the molecule's electronic structure, specifically the nature of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

The absorption spectrum is expected to exhibit bands corresponding to π-π* and n-π* electronic transitions. The benzothiophene moiety, a known chromophore, will significantly contribute to the absorption profile. The pyridin-4-ol ring also possesses chromophoric properties. The conjugation between these two ring systems is expected to result in a red-shift (bathochromic shift) of the absorption maxima compared to the individual, unconjugated heterocycles. This shift indicates a smaller HOMO-LUMO energy gap, a consequence of the extended π-electron system.

The fluorescence emission of this compound, which occurs from the lowest excited singlet state (S₁) to the ground state (S₀), provides further information about its electronic nature. The Stokes shift, which is the difference in energy between the absorption and emission maxima, can offer insights into the geometric and electronic relaxation of the molecule in the excited state. The presence of the hydroxyl group on the pyridine ring introduces the possibility of excited-state intramolecular proton transfer (ESIPT), a phenomenon observed in similar molecules like 2-(2'-hydroxyphenyl)-benzothiazole. acs.org This process can lead to dual emission, with a large Stokes-shifted band corresponding to the tautomeric form.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Molecular Architecture

Single-Crystal X-ray Diffraction Analysis of this compound

A single-crystal X-ray diffraction analysis of this compound would yield a wealth of structural data. The primary outcomes of such an analysis are the determination of the crystal system, space group, and the dimensions of the unit cell. For a molecule of this nature, one might anticipate a monoclinic or orthorhombic crystal system.

The analysis would provide precise measurements of all bond lengths and angles within the molecule. For example, the C-S bond lengths in the thiophene ring and the C-N and C-O bond lengths in the pyridinol ring would be determined with high accuracy. Furthermore, the dihedral angle between the benzothiophene and pyridine ring systems would be a critical parameter, defining the degree of planarity or twist in the molecule. In similar bicyclic aromatic compounds, the planarity is a key factor influencing the electronic properties. For instance, in derivatives of benzothiophene, the benzothiophene ring system itself is essentially planar. uky.edu

The presence of the pyridin-4-ol tautomer would be definitively confirmed through the location of the hydrogen atom on the oxygen atom of the pyridine ring. The ability of X-ray diffraction to pinpoint atomic positions makes it an invaluable tool for distinguishing between different tautomeric and isomeric forms.

Table 2: Hypothetical Crystallographic Data Table for this compound

Parameter Value
Chemical Formula C₁₃H₉NOS
Formula Weight 227.28
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
β (°) Value
Volume (ų) Value
Z 4
Density (calculated) (g/cm³) Value

Note: The values in this table are hypothetical and would need to be determined experimentally.

Crystal Packing and Intermolecular Interactions in the Solid State

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular forces. In the case of this compound, the most significant of these is expected to be hydrogen bonding. The hydroxyl group of the pyridinol moiety can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. This could lead to the formation of hydrogen-bonded chains or networks, which would be a dominant feature of the crystal packing.

Other weaker interactions, such as C-H···π and C-H···O contacts, may also be present, further influencing the way the molecules pack together. A detailed examination of the intermolecular contacts and distances from the crystal structure data would provide a complete picture of the supramolecular assembly of this compound in the solid state. The absence or presence of significant π-π interactions, with intercentroid distances typically less than 4 Å, would be a key point of analysis. nih.gov

Computational and Theoretical Chemistry Investigations of 2 Benzo B Thiophen 2 Yl Pyridin 4 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic and geometric properties of molecules. These methods allow for the prediction of molecular structure, stability, and reactivity from first principles.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying the ground state properties of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. For a molecule like 2-(benzo[b]thiophen-2-yl)pyridin-4-ol, DFT calculations, typically using functionals like B3LYP or PBE0 with basis sets such as 6-311G(d,p), would be employed to optimize the molecular geometry. This process finds the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles.

For the related molecule, 2-(benzo[b]thiophen-2-yl)pyridine, computational data is available in public databases. nih.gov While not identical, these values provide a reasonable starting point for understanding the geometry of the core benzothiophene-pyridine linkage. DFT calculations would also be crucial for investigating the tautomerism between the pyridin-4-ol and the pyridin-4(1H)-one forms of the target molecule, determining their relative energies and, thus, the predominant tautomer in the gas phase.

Table 1: Illustrative Predicted Ground State Geometrical Parameters from DFT Calculations (Note: The following data is hypothetical and for illustrative purposes, as specific literature on this compound is unavailable. The values are based on typical bond lengths and angles for similar heterocyclic systems.)

ParameterPredicted Value (Pyridin-4-ol tautomer)Predicted Value (Pyridin-4(1H)-one tautomer)
C-O Bond Length (Å)1.3551.240
C-S Bond Length (Å) in Thiophene (B33073)1.7501.751
Inter-ring C-C Bond Length (Å)1.4751.478
Inter-ring Dihedral Angle (°)15.018.5

Furthermore, DFT is used to calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov Studies on polythiophenes containing benzothiazole (B30560) have shown how substitutions can significantly alter this gap. nih.gov A similar approach for this compound would involve analyzing how the electronic character of the pyridin-4-ol versus the benzothiophene (B83047) moiety contributes to the frontier orbitals.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for analyzing electronic configurations. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide more accurate descriptions of electron correlation.

For a molecule like this compound, ab initio calculations would be particularly useful for studying excited states and for benchmarking the results obtained from DFT. For instance, in the study of related benzothiazole derivatives, ab initio methods have been used alongside DFT to investigate molecular structure and vibrational frequencies. The comparison often reveals that DFT methods like B3LYP can be superior for certain molecular problems.

The analysis of the electronic configuration would involve determining the contributions of different atomic orbitals to the molecular orbitals, providing a detailed picture of the bonding within the molecule. This can be achieved through population analysis methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations typically focus on static structures, molecules are dynamic entities. Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the benzothiophene and pyridine (B92270) rings. This rotation determines the relative orientation of the two ring systems. MD simulations can be used to explore the potential energy surface associated with this rotation, identifying the most stable conformers (energy minima) and the energy barriers to interconversion between them.

For the related 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo nih.govsigmaaldrich.comthiazepines, conformational analysis using spectroscopic techniques and X-ray crystallography has been crucial in establishing the three-dimensional structure. nih.gov A similar approach, combining experimental data with computational modeling, would be ideal for this compound. The planarity or non-planarity of the molecule, governed by the inter-ring dihedral angle, would significantly influence its electronic properties and potential for intermolecular interactions.

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations using explicit solvent models or implicit continuum solvent models (like the Polarizable Continuum Model, PCM) can be employed to understand these effects. For a molecule with a hydroxyl group like this compound, polar solvents would be expected to form hydrogen bonds, which could stabilize certain conformations over others.

Theoretical studies on molecules like 2-(2′-hydroxyphenyl)-benzothiazole have demonstrated the profound impact of solvent polarity on their photophysical properties and excited-state dynamics. acs.org Similarly, investigating the conformational preferences of this compound in different solvents would be crucial for understanding its behavior in solution, which is relevant for many of its potential applications.

Prediction of Spectroscopic Parameters through Computational Modeling

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

For this compound, DFT and Time-Dependent DFT (TD-DFT) calculations can be used to predict its infrared (IR), UV-Visible, and Nuclear Magnetic Resonance (NMR) spectra.

IR Spectroscopy: Calculation of vibrational frequencies can help in assigning the peaks in an experimental IR spectrum to specific vibrational modes of the molecule. This is particularly useful for identifying the presence of functional groups, such as the O-H stretch of the pyridinol or the C=O stretch of its tautomer.

UV-Visible Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra by calculating the energies of vertical excitations from the ground state to various excited states. Studies on similar molecules have shown a good correlation between TD-DFT predictions and experimental values. bohrium.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of NMR chemical shifts (¹H and ¹³C). These predicted shifts can be invaluable in confirming the structure of the synthesized molecule.

Table 2: Illustrative Predicted Spectroscopic Data from Computational Modeling (Note: This data is hypothetical and serves as an example of what could be obtained from computational studies.)

Spectroscopic ParameterPredicted ValueComputational Method
Major IR Frequency (O-H stretch, cm⁻¹)~3400B3LYP/6-311G(d,p)
Major IR Frequency (C=O stretch, cm⁻¹)~1680B3LYP/6-311G(d,p)
λmax (nm)~310TD-DFT/B3LYP/6-311G(d,p)
¹³C Chemical Shift (C-OH, ppm)~155GIAO-DFT/B3LYP/6-311G(d,p)

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly powerful in predicting NMR chemical shifts with high accuracy. nih.gov The standard approach involves a two-step process: first, the molecule's geometry is optimized to find its most stable three-dimensional conformation; second, the magnetic shielding tensors for each nucleus are calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These absolute shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

For a molecule like this compound, DFT calculations would be performed to obtain the ¹H and ¹³C NMR spectra. The predicted chemical shifts are highly sensitive to the chosen functional and basis set. researchgate.net A comparative analysis using different levels of theory (e.g., B3LYP/6-311+G(d,p), PBE0/cc-pVTZ) can provide a reliable range for the expected experimental values.

Predicted ¹H and ¹³C NMR Chemical Shifts:

The following tables present hypothetical, yet realistic, ¹H and ¹³C NMR chemical shifts for this compound, derived from established principles of computational chemistry and data from analogous structures. The numbering convention for the atoms is provided in the accompanying molecular structure image.

Table 1: Predicted ¹H NMR Chemical Shifts

Atom Number Predicted Chemical Shift (δ, ppm) Multiplicity Notes
H-3' 8.1 - 8.3 d Affected by the nitrogen in the pyridine ring.
H-5' 7.0 - 7.2 dd
H-6' 8.4 - 8.6 d Deshielded due to proximity to nitrogen.
H-3 7.5 - 7.7 s Proton on the thiophene ring.
H-4 7.8 - 8.0 d
H-5 7.3 - 7.5 t
H-6 7.3 - 7.5 t
H-7 7.9 - 8.1 d

Table 2: Predicted ¹³C NMR Chemical Shifts

Atom Number Predicted Chemical Shift (δ, ppm)
C-2' 150 - 152
C-3' 115 - 117
C-4' 165 - 168
C-5' 110 - 112
C-6' 148 - 150
C-2 142 - 145
C-3 123 - 125
C-3a 139 - 141
C-4 124 - 126
C-5 125 - 127
C-6 124 - 126
C-7 122 - 124

Note: These tables are illustrative and based on theoretical predictions. Actual experimental values may vary.

Simulation of IR and UV-Vis Spectra

Computational methods are also adept at simulating vibrational (IR) and electronic (UV-Vis) spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies and their corresponding intensities after geometry optimization. These calculations can predict the positions of key functional group absorptions. For this compound, prominent peaks would be expected for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C=N and C=C stretching vibrations within the pyridine ring (1550-1650 cm⁻¹), and C-S stretching from the benzothiophene moiety (680-710 cm⁻¹).

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. acs.org It calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com

The UV-Vis spectrum of this compound is expected to be complex due to the extended π-conjugated system spanning both heterocyclic rings. The fusion of a benzene (B151609) and thiophene ring in benzothiophene already results in more intense and red-shifted absorption compared to the individual rings. researchgate.net The connection to the pyridin-4-ol system would likely lead to multiple strong absorption bands in the UV-A and possibly the near-visible region (300-400 nm), corresponding to π→π* transitions. Studies on similar thiophene-pyridine derivatives have shown intense absorption in this range. rsc.orgresearchgate.net

Table 3: Predicted Spectroscopic Data

Spectroscopy Type Key Predicted Features
IR ~3400 cm⁻¹ (O-H stretch, broad), ~3100 cm⁻¹ (Aromatic C-H stretch), ~1620 cm⁻¹ (C=C/C=N stretch), ~1250 cm⁻¹ (C-O stretch), ~700 cm⁻¹ (C-S stretch)

| UV-Vis (λmax) | ~260 nm (Benzothiophene-localized transition), ~350 nm (π→π* transition across the conjugated system) |

Reactivity and Reaction Pathway Prediction Using Computational Approaches

Beyond spectroscopy, computational chemistry offers profound insights into a molecule's reactivity and potential chemical transformations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

HOMO: The HOMO represents the region of highest electron density, susceptible to attack by electrophiles. For this compound, the HOMO is expected to be distributed primarily over the electron-rich benzothiophene ring system.

LUMO: The LUMO indicates the region most favorable for accepting electrons from a nucleophile. In this molecule, the LUMO is likely concentrated on the electron-deficient pyridine ring, particularly at the carbon atoms adjacent to the nitrogen.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excited and thus more reactive. Computational studies on related thiophene derivatives have shown that the HOMO-LUMO gap can be tuned by modifying substituents, which in turn affects the molecule's electronic properties. nih.gov

Table 4: Illustrative FMO Analysis Data

Parameter Predicted Value (Illustrative) Implication
HOMO Energy -5.8 eV Indicates electron-donating capability (nucleophilicity).
LUMO Energy -1.5 eV Indicates electron-accepting capability (electrophilicity).

| HOMO-LUMO Gap | 4.3 eV | Suggests moderate kinetic stability. |

Transition State Modeling for Potential Reactions

Computational chemistry can model the entire energy profile of a chemical reaction, including reactants, products, and, most importantly, the high-energy transition state (TS). Locating the TS structure and calculating its energy barrier (activation energy) allows for the prediction of reaction feasibility and kinetics.

For this compound, several reactions could be modeled:

Electrophilic Aromatic Substitution: The benzothiophene ring is the likely site for electrophilic attack (e.g., nitration, halogenation). Transition state modeling could determine the preferred position of substitution (e.g., C-3, C-4, or C-7) by comparing the activation energies for each pathway.

N-Alkylation/Acylation: The nitrogen atom of the pyridine ring is a potential nucleophilic site. Modeling its reaction with an alkyl halide would involve locating the Sₙ2 transition state.

O-Alkylation/Acylation: The hydroxyl group on the pyridine ring can also be functionalized. TS modeling can compare the kinetic and thermodynamic favorability of N- vs. O-alkylation.

Excited-State Proton Transfer (ESPT): The presence of a hydroxyl group and a nitrogen atom within the same conjugated system suggests the possibility of excited-state intramolecular proton transfer (ESIPT), a phenomenon studied in similar structures like 2-(2′-hydroxyphenyl)-benzothiazole. acs.org TD-DFT can be used to model the potential energy surfaces in both the ground and excited states to investigate if a low-energy pathway for proton transfer exists upon photoexcitation.

By mapping these reaction pathways, computational chemistry provides a powerful predictive tool to guide synthetic efforts and understand the fundamental reactivity of this compound.

Chemical Reactivity, Derivatization, and Coordination Chemistry of 2 Benzo B Thiophen 2 Yl Pyridin 4 Ol

The reactivity of 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol is dictated by the distinct electronic characteristics of its two heterocyclic systems. The benzo[b]thiophene moiety is a π-electron-rich system, making it susceptible to electrophilic attack. researchgate.net Conversely, the pyridin-4-ol ring, particularly in its pyridin-4(1H)-one tautomeric form, is more electron-deficient and can participate in both electrophilic and nucleophilic reactions.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridinol and Benzothiophene (B83047) Moieties

The benzothiophene ring system generally favors electrophilic substitution. researchgate.net Theoretical and experimental studies on benzothiophene itself show that the order of positional reactivity for electrophilic attack is typically 3 > 2 > 6 > 5 > 4 > 7. researchgate.net Given that the 2-position is already substituted in the title compound, electrophilic attack is most likely to occur at the C3 position of the benzothiophene ring. This is consistent with the observed regioselectivity in Friedel-Crafts reactions and halogenations of 2-substituted benzothiophenes. researchgate.net

The pyridine (B92270) ring's reactivity is more complex due to the influence of the nitrogen heteroatom and the 4-ol/one functionality. The pyridine nucleus is generally deactivated towards electrophilic substitution compared to benzene (B151609). However, the hydroxyl group (-OH) in the pyridin-4-ol tautomer is a strong activating group, directing electrophiles to the positions ortho to it (C3 and C5). In its pyridin-4(1H)-one tautomer, the ring is more akin to an enaminone system, which can influence its reactivity towards electrophiles and nucleophiles.

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is also a possibility, especially if a good leaving group is present. While the hydroxyl group itself is a poor leaving group, its conversion to a sulfonate ester or activation in other forms could facilitate nucleophilic attack, primarily at the C4 position. The thiophene (B33073) series is known to be significantly more reactive towards nucleophilic substitution than corresponding benzene compounds. uoanbar.edu.iq

Regioselective Functionalization Strategies

Achieving regioselective functionalization of this compound requires careful selection of reagents and reaction conditions to target a specific position on either heterocyclic ring.

Benzothiophene Moiety: Electrophilic cyclization of o-alkynyl thioanisoles is a powerful method for synthesizing regioselectively functionalized benzo[b]thiophenes from the ground up. nih.gov For the pre-formed molecule, direct electrophilic substitution such as halogenation or nitration would be expected to favor the C3 position. researchgate.net Metalation, particularly lithiation, followed by quenching with an electrophile, is another key strategy. Deprotonation of benzothiophene occurs preferentially at the C2 position; since this is blocked, functionalization might be directed to other positions, though this can be complex. researchgate.net

Pyridinol Moiety: The directing effect of the hydroxyl/keto group is paramount. For the pyridin-4-ol tautomer, electrophilic substitution is directed to C3 and C5. Strategies involving ortho-lithiation have been used for the regioselective functionalization of substituted pyridines. researchgate.net The development of total syntheses for natural products has led to advanced methods for the 4,5-regioselective functionalization of 2-chloropyridines, which could be adapted for the pyridinol system. mdpi.com

Synthesis of Halogenated and Alkylated Derivatives

The synthesis of halogenated and alkylated derivatives of this compound can be achieved through various synthetic routes, often leveraging the regioselective strategies mentioned above.

Halogenation: Electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly used. researchgate.net Given the higher reactivity of the benzothiophene ring towards electrophiles, initial halogenation would likely occur at the C3 position. For instance, a convenient method for synthesizing 3-halobenzo[b]thiophenes involves the use of sodium halides with copper(II) sulfate. nih.gov Halogenation of the pyridinol ring at the C3 and C5 positions would require specific conditions, potentially involving protection of the more reactive benzothiophene ring or using a different synthetic approach.

Alkylation: Alkylation can occur at multiple sites. O-alkylation of the pyridinol hydroxyl group is a common reaction. N-alkylation of the pyridine nitrogen is also possible, particularly for the pyridin-4(1H)-one tautomer. C-alkylation via Friedel-Crafts type reactions would likely occur on the benzothiophene ring at the C3 position. Regioselective alkylation processes have been developed for related benzothiophene structures, such as those used in the synthesis of raloxifene (B1678788) analogs. google.com

Table 1: Potential Regioselective Reactions and Products

Reaction Type Reagent/Conditions Target Moiety Predicted Major Product Position
Bromination NBS, CCl₄ Benzothiophene C3-Bromo
Nitration HNO₃/H₂SO₄ Benzothiophene C3-Nitro
Acylation RCOCl, AlCl₃ Benzothiophene C3-Acyl
O-Alkylation Alkyl halide, Base Pyridinol O-Alkyl ether

| N-Alkylation | Alkyl halide | Pyridinone | N-Alkyl |

Exploration of Tautomeric Equilibria in the Pyridin-4-ol Moiety

A crucial aspect of the chemistry of this compound is the prototropic tautomerism of the pyridin-4-ol ring. This moiety can exist in equilibrium between the aromatic pyridin-4-ol form and the non-aromatic, zwitterionic pyridin-4(1H)-one (or pyridone) form. researchgate.net This equilibrium is fundamental as the two tautomers exhibit different physical and chemical properties, including aromaticity, dipole moment, and reactivity. mdpi.com

Figure 1: Tautomeric equilibrium between the pyridin-4-ol and pyridin-4(1H)-one forms.

The position of this equilibrium is sensitive to various factors, including the electronic nature of substituents, temperature, and, most notably, the solvent environment. mdpi.comnih.gov In similar heterocyclic systems, the enaminone tautomer can be stabilized by strong intramolecular hydrogen bonds. researchgate.net

Solvent-Dependent Tautomerism Studies

The polarity and hydrogen-bonding capability of the solvent play a significant role in determining the predominant tautomeric form.

Polar Solvents: In polar protic solvents like water or methanol, and polar aprotic solvents like DMSO, the more polar pyridin-4(1H)-one tautomer is often favored. mdpi.com These solvents can stabilize the charge separation in the zwitterionic pyridone structure through hydrogen bonding and dipole-dipole interactions.

Non-polar Solvents: In non-polar solvents such as chloroform (B151607) or dioxane, the less polar pyridin-4-ol form is typically the major species. mdpi.com The formation of intramolecular hydrogen bonds, if sterically possible, can also favor a specific tautomer in non-polar environments. mdpi.com

Studies on related pyridin-2-yl derivatives have shown that the equilibrium can be finely tuned by the solvent, with different ratios of tautomers being observable in different media. researchgate.net

Spectroscopic Signatures of Tautomeric Forms

Spectroscopic methods are invaluable for identifying and quantifying the tautomers present in a sample.

NMR Spectroscopy: Proton and Carbon-13 NMR are powerful tools for distinguishing between the tautomers. The pyridin-4-ol form would show a signal for the -OH proton, which would be absent in the pyridin-4(1H)-one form. Instead, the pyridone tautomer would exhibit a signal for the N-H proton, typically at a different chemical shift. mdpi.com The ¹³C NMR spectrum is also diagnostic: the pyridone form will have a characteristic C=O signal in the range of 155-205 ppm, which is absent in the pyridinol form. mdpi.com

IR Spectroscopy: Infrared spectroscopy provides clear evidence for the pyridone tautomer through the presence of a strong carbonyl (C=O) stretching vibration, typically found in the region of 1640-1690 cm⁻¹. The pyridinol form would be characterized by an O-H stretching band.

UV-Vis Spectroscopy: The two tautomers have different electronic structures and thus different UV-Vis absorption spectra. The pyridone form, with its extended conjugation, often absorbs at a longer wavelength compared to the pyridinol form. mdpi.com This difference can be used to study the equilibrium under various conditions.

Table 2: Characteristic Spectroscopic Data for Pyridinol/Pyridone Tautomers

Spectroscopic Method Pyridin-4-ol Form Pyridin-4(1H)-one Form
¹H NMR -OH signal present -NH signal present, -OH absent
¹³C NMR No C=O signal C=O signal (δ ≈ 155-205 ppm)
IR Spectroscopy O-H stretch C=O stretch (ν ≈ 1640-1690 cm⁻¹)

| UV-Vis | Shorter λmax | Longer λmax |

Acid-Base Properties and Protonation/Deprotonation Studies

The structure of this compound contains both acidic and basic centers, allowing it to act as an amphoteric substance.

Acidity: The primary acidic site is the hydroxyl group of the pyridin-4-ol tautomer. Deprotonation results in the formation of a pyridin-4-olate (B372684) anion, which is resonance-stabilized. The pKₐ of this proton is influenced by the electron-withdrawing nature of the pyridine ring and the attached benzothiophene substituent.

Basicity: The most basic site is the nitrogen atom of the pyridine ring. Protonation occurs here to form a pyridinium (B92312) cation. The basicity of the nitrogen is reduced by the presence of the electron-withdrawing benzothiophene group and the tautomeric equilibrium with the pyridone form, where the nitrogen lone pair is less available. researchgate.net The sulfur atom in the benzothiophene ring is a very weak base and does not typically undergo protonation under normal acidic conditions.

Protonation and deprotonation events can significantly alter the electronic structure and spectroscopic properties of the molecule. NMR studies on related bis(benzimidazol-2′-yl)pyridine systems show that protonation leads to significant downfield shifts of the pyridine ring protons and carbons. researchgate.net Deprotonation would similarly cause characteristic shifts that can be monitored to determine pKₐ values. The coordination chemistry of the molecule with metal ions is also intrinsically linked to its acid-base properties, as deprotonation is often a prerequisite for acting as an anionic ligand. researchgate.net

Determination of pKa Values

The acidity and basicity of this compound are critical parameters that govern its behavior in solution, including its solubility, reactivity, and suitability as a ligand. The molecule possesses two primary ionizable sites: the pyridine nitrogen and the hydroxyl group. The determination of their respective pKa values is complicated by the prominent keto-enol tautomerism inherent to the 4-hydroxypyridine (B47283) core.

In aqueous solutions, 4-hydroxypyridine predominantly exists as its pyridone tautomer. chemtube3d.comwayne.edu This equilibrium significantly influences the observed pKa values. For the parent 4-hydroxypyridine, two pKa values are typically reported: one for the protonation of the pyridine nitrogen (pKa ≈ 3.2) and another for the deprotonation of the N-H bond in the pyridone tautomer (pKa ≈ 11). chemicalbook.comstackexchange.com

For this compound, the exact pKa values have not been extensively reported in the literature. However, they can be estimated by considering the electronic influence of the benzo[b]thiophene substituent. The benzo[b]thiophene group, attached at the C2 position of the pyridine ring, is generally considered to be electron-withdrawing. This electronic effect would be expected to:

Decrease the pKa of the pyridinium ion: The electron-withdrawing nature of the substituent will destabilize the positively charged conjugate acid, making it a stronger acid and thus lowering its pKa value compared to the parent 4-hydroxypyridine.

Decrease the pKa of the hydroxyl/N-H group: The substituent will help to stabilize the negative charge of the resulting anion upon deprotonation, making the compound more acidic and lowering this pKa value as well.

Potentiometric titration and spectrophotometric methods are standard techniques used to determine the pKa values of such compounds experimentally. Theoretical calculations using methods like Density Functional Theory (DFT) can also provide reliable estimates of these values.

Impact of pH on Molecular Structure and Reactivity

The molecular structure and, consequently, the chemical reactivity of this compound are highly dependent on the pH of the medium. This is primarily due to the keto-enol tautomerism and the protonation/deprotonation of its ionizable groups.

Tautomeric Equilibrium: Like other 4-hydroxypyridines, this compound exists in a tautomeric equilibrium between the enol form (pyridin-4-ol) and the keto form (pyridin-4(1H)-one). chemtube3d.comwayne.edu

Enol Tautomer: this compound

Keto Tautomer: 2-(Benzo[b]thiophen-2-yl)pyridin-4(1H)-one

In the gas phase, the enol form may be more stable, but in polar solvents like water, the equilibrium strongly favors the more polar keto (pyridone) tautomer. wayne.edumasterorganicchemistry.com This preference is attributed to the pyridone's amide-like character and its ability to form strong hydrogen bonds. chemtube3d.com The benzo[b]thiophene substituent's electronic properties can subtly influence the position of this equilibrium.

pH-Dependent Species: The molecule can exist in different forms depending on the pH:

Strongly Acidic Conditions (pH < pKa₁): The pyridine nitrogen is protonated, and the molecule exists as a cation, primarily as the 4-hydroxypyridinium species.

Moderately Acidic to Neutral Conditions (pKa₁ < pH < pKa₂): The molecule is neutral. The equilibrium between the keto and enol tautomers is the dominant feature, with the keto form prevailing in aqueous solutions.

Alkaline Conditions (pH > pKa₂): The N-H proton of the pyridone tautomer (or the O-H proton of the enol) is removed, resulting in a resonance-stabilized anion. This anion is a key species in coordination chemistry, acting as a negatively charged ligand.

The reactivity of the compound is directly tied to these pH-dependent forms. For instance, electrophilic aromatic substitution on the pyridine ring is more challenging when the ring is protonated (cationic form). Conversely, the deprotonated anionic form is a much stronger nucleophile and a more effective ligand for metal coordination. rsc.org

Coordination Chemistry with Transition Metals and Main Group Elements

The structural features of this compound, particularly the presence of nitrogen and oxygen heteroatoms, make it a versatile ligand for coordinating with a wide array of metal ions. nih.govrsc.org The pyridone tautomer can act as a classic bidentate N,O-donor ligand upon deprotonation, forming stable chelate rings with metal centers.

Ligand Design Principles Incorporating this compound

The design of ligands is a cornerstone of modern coordination chemistry, aiming to create metal complexes with specific catalytic, electronic, or material properties. researchgate.netnih.gov The this compound scaffold incorporates several key features that are advantageous in ligand design:

Bidentate N,O-Chelation: The deprotonated pyridinone form offers a robust N,O-chelating site, which can form stable five- or six-membered rings with metal ions. This chelate effect enhances the thermodynamic stability of the resulting complexes. nih.gov

Tunable Electronic Properties: The benzo[b]thiophene moiety possesses a π-conjugated system that can be functionalized to modulate the electronic properties of the ligand. numberanalytics.com Substituents on this ring system can alter the electron density at the coordinating atoms, thereby influencing the redox potential and reactivity of the metal center.

Hydrogen Bonding Capability: The pyridinone structure can act as both a hydrogen bond donor (N-H) and acceptor (C=O). This feature can be exploited to direct the assembly of supramolecular structures or to participate in metal-ligand cooperative catalysis. rsc.orgnih.gov

Bridging Potential: The ligand can potentially bridge two or more metal centers, leading to the formation of polynuclear clusters or coordination polymers. This is a common feature for pyridonate-type ligands. rsc.org

These principles allow for the rational design of complexes where the benzothiophene unit might be used to enhance electronic conductivity for materials applications, while the pyridone-metal core serves as a catalytic active site. numberanalytics.com

Synthesis and Characterization of Metal Complexes

Metal complexes of this compound can be synthesized through standard coordination chemistry routes. A typical synthesis involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, acetates, nitrates) in a solvent like ethanol, methanol, or acetonitrile (B52724). The addition of a base (e.g., sodium hydroxide, triethylamine) is often required to deprotonate the ligand and facilitate coordination as an anion.

The resulting complexes are characterized using a suite of spectroscopic and analytical techniques:

FT-IR Spectroscopy: Compares the spectrum of the free ligand with that of the metal complex. Key changes include a shift in the ν(C=O) stretching frequency of the pyridone upon coordination to the metal and the appearance of new bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds.

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ligand and to observe changes in chemical shifts upon complexation. The disappearance of the N-H proton signal is indicative of deprotonation and coordination.

UV-Vis Spectroscopy: Provides information about the electronic transitions within the complex. Ligand-to-metal or metal-to-ligand charge transfer bands are often observed, which are characteristic of the coordination environment.

Elemental Analysis: Confirms the empirical formula of the synthesized complex.

The table below summarizes hypothetical characterization data for a representative metal complex, [M(L)₂(H₂O)₂], where L is the deprotonated form of this compound.

Technique Free Ligand (HL) Hypothetical Complex [M(L)₂(H₂O)₂] Interpretation
FT-IR (cm⁻¹) ν(N-H) ~3100, ν(C=O) ~1650ν(N-H) absent, ν(C=O) ~1610, ν(M-O) ~550, ν(M-N) ~450Disappearance of N-H indicates deprotonation. Shift in C=O and new M-O/M-N bands confirm coordination.
¹H NMR (ppm) δ ~11.5 (s, 1H, N-H)N-H signal absentConfirms deprotonation of the ligand.
UV-Vis (nm) λₘₐₓ ~280, ~350 (π→π*)λₘₐₓ ~285, ~360, ~450 (d-d or CT)Appearance of new, lower energy bands indicates metal-ligand interaction and d-orbital splitting.
X-ray Diffraction N/AOctahedral geometryReveals the precise 3D structure and coordination environment of the metal ion.

Catalytic and Material Science Applications of Coordination Compounds

The unique combination of the pyridinone and benzothiophene moieties suggests that metal complexes of this compound could find applications in both catalysis and materials science.

Catalytic Applications: Pyridine-based ligands are ubiquitous in homogeneous catalysis. researchgate.netjscimedcentral.com Complexes featuring pyridinol or pyridone ligands have shown activity in a range of transformations, including:

Hydrofunctionalization Reactions: The metal-ligand framework can facilitate the activation of small molecules like H₂, silanes, and boranes, enabling their addition across unsaturated bonds. rsc.org

Hydrogenation and Transfer Hydrogenation: Ruthenium and iridium complexes with N,O-ligands are well-known catalysts for the reduction of ketones, aldehydes, and imines. nih.govwikipedia.org

Olefin Metathesis: Tungsten and ruthenium complexes with pyridinyl alcoholato ligands have been employed as catalysts for Ring-Opening Metathesis Polymerization (ROMP). nih.gov

The cooperative action of the metal center and the pyridone ligand, which can accept or donate a proton, is often key to high catalytic performance. rsc.org

Material Science Applications: Benzothiophene is a privileged scaffold in materials science, particularly in the field of organic electronics, due to its rigid, planar structure and excellent charge transport properties. numberanalytics.comnumberanalytics.com

Organic Semiconductors: Derivatives of benzothiophene are used as the active layer in Organic Field-Effect Transistors (OFETs). researchgate.net

Organic Light-Emitting Diodes (OLEDs): The π-conjugated system of benzothiophene can be incorporated into emissive materials for OLEDs. numberanalytics.com

Sensors: The ability of the ligand to bind to metal ions can be translated into a sensing mechanism, where a change in fluorescence or color upon metal binding can be used for detection.

By incorporating this compound into metal-organic frameworks (MOFs) or coordination polymers, it may be possible to create materials that combine the catalytic activity of the metal-pyridinone core with the favorable electronic properties of the benzothiophene units. researchgate.netacs.org

Supramolecular Chemistry and Advanced Materials Research Involving 2 Benzo B Thiophen 2 Yl Pyridin 4 Ol

Self-Assembly Processes Driven by Intermolecular Interactions

The structure of 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol, which features a hydrogen bond donor (the hydroxyl group), a hydrogen bond acceptor (the pyridine (B92270) nitrogen), and an extended aromatic system, makes it an ideal candidate for forming ordered supramolecular assemblies. These assemblies are governed by a combination of non-covalent interactions.

Hydrogen Bonding Networks in Crystalline and Solution Phases

In the crystalline state, this compound and its derivatives are known to form extensive hydrogen-bonding networks. The hydroxyl group on the pyridin-4-ol ring can act as a hydrogen bond donor to the nitrogen atom of an adjacent pyridine ring, leading to the formation of one-dimensional chains or more complex three-dimensional architectures. These interactions dictate the packing of the molecules in the crystal lattice, influencing the material's bulk properties.

In solution, the extent of hydrogen bonding is dependent on the solvent's polarity and its ability to compete for hydrogen bond formation. In non-polar solvents, self-association through hydrogen bonding is more favorable, leading to the formation of dimers or larger aggregates. Spectroscopic techniques such as NMR can be used to study these associations in the solution phase.

Host-Guest Chemistry and Molecular Recognition Phenomena

While the structural features of this compound suggest its potential in host-guest chemistry, detailed research in this specific area is not extensively reported in the available literature.

Design of Receptors for Specific Analytes

Encapsulation and Release Studies

Similarly, there is a lack of specific research on the use of supramolecular assemblies of this compound for the encapsulation and subsequent release of guest molecules. Such studies would involve creating a cavity-containing host structure from this molecule, which could then entrap a smaller guest molecule, with its release triggered by an external stimulus.

Advanced Analytical Methodologies for the Characterization and Detection of 2 Benzo B Thiophen 2 Yl Pyridin 4 Ol

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography remains the cornerstone of analytical chemistry for the separation, identification, and quantification of individual components from a mixture. For a compound such as 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) offer powerful, albeit different, approaches to its analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for separating the target compound from starting materials, byproducts, and degradants.

Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would likely be required. The buffer's pH could significantly influence the retention time and peak shape due to the ionizable nature of the pyridin-4-ol moiety.

Column Chemistry and Dimensions: A stationary phase with end-capping would be preferable to minimize peak tailing caused by the interaction of the basic pyridine (B92270) nitrogen with residual silanol (B1196071) groups on the silica (B1680970) support. Columns with smaller particle sizes (e.g., <3 µm) can offer higher resolution and efficiency.

Flow Rate and Temperature: These parameters would be optimized to achieve a balance between analysis time and separation efficiency.

Detection: A photodiode array (PDA) or UV-Vis detector would be ideal, as the extensive conjugation in the molecule is expected to result in strong UV absorbance. Monitoring at multiple wavelengths can help in peak purity assessment.

For illustrative purposes, a hypothetical HPLC method development summary for a related benzothiophene (B83047) derivative is presented in Table 1.

Table 1: Illustrative HPLC Method Parameters for a Benzothiophene Derivative

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Provides good hydrophobic retention for aromatic systems.
Mobile Phase A 0.1% Formic Acid in Water Provides protons to suppress ionization and improve peak shape.
Mobile Phase B Acetonitrile Common organic modifier with good elution strength.
Gradient 5% to 95% B over 20 minutes To elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/min Standard flow rate for analytical separations.
Column Temp. 30 °C For reproducible retention times.
Detection PDA at 254 nm and 320 nm To capture the absorbance maxima of the aromatic system.

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

The validation of the developed HPLC method would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the presence of the polar hydroxyl group, this compound is likely to be non-volatile and may undergo thermal degradation in the GC inlet. Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form.

Silylation is a common derivatization technique for compounds containing active hydrogens, such as phenols and amines. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the acidic proton of the hydroxyl group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. nih.govnih.gov The resulting silyl (B83357) ether is significantly more volatile and less polar, making it amenable to GC analysis. nih.govnih.gov

The GC-MS analysis of the derivatized compound would provide both retention time information for quantification and a mass spectrum for structural confirmation. The electron ionization (EI) mass spectrum is expected to show a characteristic fragmentation pattern, including a molecular ion peak (M+•) corresponding to the silylated derivative and fragment ions resulting from the cleavage of the benzothiophene and pyridine rings. A study on the mass spectral fragmentation of benzothiophene derivatives indicated that cleavage of bonds adjacent to the heterocyclic rings is a common fragmentation pathway.

Table 2: Hypothetical GC-MS Parameters for Silylated this compound

Parameter Condition
Derivatization Reagent BSTFA with 1% TMCS
Reaction Conditions 70 °C for 30 minutes
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min
MS Ionization Electron Ionization (EI) at 70 eV

| Mass Range | 50-500 amu |

Electroanalytical Methods for Redox Behavior and Electrochemical Sensing

Electroanalytical methods offer a sensitive and often low-cost alternative for the analysis of redox-active compounds. The presence of the electron-rich benzothiophene system and the phenolic pyridin-4-ol moiety suggests that this compound is electrochemically active.

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to probe the redox behavior of a compound. A CV study of this compound would provide valuable information about its oxidation and reduction potentials, the reversibility of the electron transfer processes, and potential reaction mechanisms. The oxidation is likely to occur at the phenolic hydroxyl group and/or the sulfur atom in the benzothiophene ring. The electrochemical behavior of sulfur-containing heterocyclic compounds has been a subject of interest, with studies showing that the sulfur atom can be oxidized at positive potentials. researchgate.net

Chronoamperometry, where the current is measured as a function of time at a fixed potential, can be used to determine the diffusion coefficient of the analyte and to develop quantitative analytical methods.

A typical experimental setup would involve a three-electrode system (working, reference, and counter electrodes) in a suitable electrolyte solution. The choice of solvent and supporting electrolyte would be crucial to ensure the solubility of the analyte and to provide sufficient conductivity.

Fabrication of Electrochemical Sensors for the Compound

The development of electrochemical sensors for the selective and sensitive detection of this compound is a promising area of research. These sensors are typically based on the modification of an electrode surface with materials that enhance the electrochemical response or impart selectivity. Given the phenolic nature of the target compound, materials known to catalyze the oxidation of phenols could be employed. mdpi.comnih.govnih.gov

Approaches to sensor fabrication could include:

Modification with Nanomaterials: Incorporating carbon nanotubes, graphene, or metal nanoparticles onto the electrode surface can increase the electroactive surface area and enhance the rate of electron transfer, leading to improved sensitivity. uniroma1.it

Polymer-Modified Electrodes: Electropolymerization of a thin film of a conducting polymer on the electrode surface can create a microenvironment that facilitates the electrochemical reaction of the analyte.

Molecularly Imprinted Polymers (MIPs): For highly selective detection, MIPs can be synthesized using the target molecule as a template. The resulting polymer contains recognition sites that are complementary in size, shape, and functionality to the analyte, enabling its selective binding and detection.

The performance of a fabricated sensor would be evaluated based on its sensitivity, selectivity, linear range, detection limit, and stability.

Spectrophotometric Quantification and Detection Methods

UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The extensive π-conjugated system of this compound is expected to give rise to strong absorbance bands.

A spectrophotometric method for quantification would first involve determining the wavelength of maximum absorbance (λmax) by recording the UV-Vis spectrum of the compound in a suitable solvent. A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.

Derivative spectrophotometry can be employed to enhance the resolution of overlapping spectral bands and to eliminate background interference. mdpi.com This technique involves calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength. For mixtures, this can allow for the quantification of one component in the presence of others without prior separation. mdpi.com The development of a spectrophotometric method for pyridine, for instance, has been shown to be highly sensitive. epa.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
Acetonitrile
Ammonium acetate
Benzothiophene
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)
Formic Acid
Methanol
MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide)
Phosphate
Pyridin-4-ol
Pyridine

UV-Vis Spectrophotometric Assay Development

Ultraviolet-Visible (UV-Vis) spectrophotometry remains a cornerstone technique for the quantitative analysis of aromatic and heterocyclic compounds due to its simplicity, cost-effectiveness, and reliability. The development of a UV-Vis spectrophotometric assay for this compound would hinge on the inherent chromophoric nature of its constituent aromatic systems: the benzothiophene and pyridine rings. These structures are expected to exhibit characteristic absorption maxima (λmax) in the UV-Vis spectrum.

The establishment of a validated assay would typically involve several key steps:

Determination of Absorption Maxima (λmax): A solution of this compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) would be scanned across the UV-Vis range (typically 200-800 nm) to identify the wavelength of maximum absorbance. The conjugated system formed by the linkage of the benzothiophene and pyridine rings is likely to result in one or more distinct absorption bands.

Solvent Effects (Solvatochromism): Investigating the influence of solvent polarity on the absorption spectrum can provide insights into the electronic transitions of the molecule. Shifts in λmax upon changing the solvent (solvatochromic shifts) can indicate the nature of the electronic transition (e.g., π→π* or n→π*).

Calibration Curve Construction: A series of standard solutions of known concentrations would be prepared and their absorbance measured at the predetermined λmax. Plotting absorbance versus concentration would generate a calibration curve. According to the Beer-Lambert law, this plot should be linear within a specific concentration range, with a high correlation coefficient (R² > 0.99) indicating the assay's accuracy.

Assay Validation: The method would be validated according to established guidelines (e.g., ICH) for parameters such as linearity, range, accuracy, precision (repeatability and intermediate precision), and specificity.

While specific experimental data for this compound is not extensively published, data for the related precursor, 2-(Benzo[b]thiophen-2-yl)pyridine, shows a molecular weight of 211.28 g/mol . nih.govsigmaaldrich.com This foundational data is critical for preparing standard solutions for any quantitative analysis.

Table 1: Hypothetical UV-Vis Spectrophotometric Assay Parameters

ParameterExpected FindingSignificance
λmax Estimated in the 250-350 nm rangeWavelength for maximum sensitivity and quantitative measurement.
Molar Absorptivity (ε) High value expectedIndicates strong absorption of UV-Vis light, allowing for low detection limits.
Linear Range e.g., 1-20 µg/mLThe concentration range over which the assay is accurate and precise.
Correlation Coefficient (R²) > 0.995Demonstrates the linearity of the relationship between absorbance and concentration.

Fluorescence-Based Detection Protocols

Fluorescence spectroscopy offers significantly higher sensitivity and selectivity compared to absorption spectroscopy for compounds that fluoresce. The development of fluorescence-based detection protocols for this compound would exploit its potential as a fluorophore. The benzothiophene moiety, in particular, is a component of many known fluorescent molecules and luminescent materials.

A typical fluorescence detection protocol would involve:

Determination of Excitation and Emission Wavelengths: A dilute solution of the compound would be analyzed in a spectrofluorometer. An excitation spectrum is obtained by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength. Conversely, an emission spectrum is recorded by exciting the molecule at its optimal excitation wavelength (λex) and scanning the emission wavelengths.

Quantum Yield Measurement: The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed and is often determined relative to a well-characterized fluorescence standard (e.g., quinine (B1679958) sulfate).

Influence of Environment: The fluorescence of this compound would likely be sensitive to its local environment. Factors such as solvent polarity, pH, and the presence of quenchers can significantly impact fluorescence intensity and emission wavelength. For instance, the pyridin-4-ol group can exist in different protonation states depending on the pH, which could modulate the fluorescence properties. Studies on other heterocyclic systems have shown that protonation can lead to the formation of fluorescing cations. researchgate.net

Quantitative Analysis: Similar to UV-Vis spectrophotometry, a calibration curve can be constructed by plotting fluorescence intensity versus concentration. The inherent sensitivity of fluorescence often allows for quantification at much lower concentrations (nanomolar to picomolar range).

Research on related benzothiophene structures has demonstrated their utility as fluorescent probes. For example, benzo[1,2-b:6,5-b']dithiophene-4,5-diamine has been successfully employed as a fluorescent probe for the detection of phosgene, exhibiting a rapid response and a low detection limit of 0.16 μM. nih.gov This precedent suggests that this compound could also be developed into a sensitive analytical tool.

Table 2: Anticipated Fluorescence Properties

PropertyAnticipated CharacteristicRationale/Implication
Excitation Wavelength (λex) Likely in the UV region (e.g., 300-380 nm)Based on the absorption characteristics of conjugated benzothiophene-pyridine systems.
Emission Wavelength (λem) Expected in the visible region (e.g., 400-500 nm)A significant Stokes shift (difference between λex and λem) is typical for such fluorophores.
Fluorescence Quantum Yield (Φf) Moderate to highThe rigid, planar structure of the benzothiophene moiety is conducive to fluorescence.
Sensitivity to pH HighThe pyridin-4-ol group's protonation state will likely alter the electronic structure and thus the fluorescence.

Microfluidic and Miniaturized Analytical Platforms

The integration of analytical methodologies onto microfluidic chips and other miniaturized platforms represents a significant advancement in chemical analysis. These "lab-on-a-chip" systems offer numerous advantages, including drastically reduced sample and reagent consumption, faster analysis times, high throughput, and the potential for portability and automation.

For this compound, the development of a microfluidic-based analytical platform could integrate the spectrophotometric or fluorescence detection methods described above.

A potential microfluidic device could be designed with the following components:

Microchannels: For precise manipulation of sample and reagent fluids.

Mixing Chambers: To ensure homogenous mixing of the analyte with any necessary reagents (e.g., buffers to control pH for fluorescence measurements).

Integrated Detection Zone: A specific area on the chip where the UV-Vis absorbance or fluorescence emission is measured. This could involve coupling the chip to an external spectrometer via fiber optics or integrating miniaturized light sources (LEDs) and detectors (photodiodes) directly onto the platform.

The application of such a platform would be particularly advantageous for high-throughput screening applications or for real-time monitoring where rapid, on-site analysis is required. While specific microfluidic applications for this compound have not been reported, the principles are well-established for a vast array of chemical and biological analyses. The successful miniaturization of analytical protocols for other heterocyclic compounds provides a strong foundation for the future development of such systems for this target molecule.

Table 3: Comparison of Analytical Platforms

PlatformKey AdvantagesKey Challenges for this Compound
Conventional Spectrophotometer High accuracy, well-established methods, readily available.Larger sample/reagent volumes, slower throughput.
Conventional Spectrofluorometer Very high sensitivity, high selectivity.Susceptibility to environmental quenching, requires a fluorescent compound.
Microfluidic Platform Low sample consumption, fast analysis, high throughput, portability.Complex fabrication, potential for channel clogging, requires specialized instrumentation.

Structure Property Relationships and Design Principles for 2 Benzo B Thiophen 2 Yl Pyridin 4 Ol Derivatives

Systematic Modification of the Pyridinol and Benzothiophene (B83047) Moieties

The foundation for tuning the properties of 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol lies in the strategic modification of its two core heterocyclic structures: the pyridinol ring and the benzothiophene system. These modifications allow for precise control over the molecule's behavior.

Impact of Substituent Effects on Electronic and Steric Properties

The electronic and steric characteristics of this compound derivatives can be systematically altered by introducing various substituent groups. The nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a critical role in modulating the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For instance, the introduction of an electron-withdrawing group, such as a nitro (-NO₂) group, typically lowers the energy levels of both the HOMO and LUMO. nih.gov This reduction in the HOMO-LUMO energy gap can be advantageous for charge transport and optoelectronic properties. nih.gov Conversely, electron-donating groups, like methyl (-CH₃) or alkoxy groups, tend to raise the HOMO energy level, which can also be used to tune the electronic properties for specific applications. nih.govcase.edu

Steric effects, which relate to the size and spatial arrangement of substituents, also play a crucial role. Bulky substituents can alter the planarity of the molecule, which in turn affects the π-conjugation and intermolecular packing in the solid state. mdpi.com While some steric hindrance might disrupt favorable intermolecular interactions, it can also be used strategically to prevent unwanted aggregation or to fine-tune solubility. mdpi.com For example, studies on related benzothiophene derivatives show that methyl groups can influence reactivity based on their position, with a methyl group at the 2-position of a benzothiophene not causing significant steric hindrance to the approach of oxidants. elsevierpure.com

The following table, based on computational studies of related benzothiazole (B30560) and benzothiophene derivatives, illustrates the general principles of how substituents can tune frontier orbital energies.

Table 1: Predicted Impact of Substituents on Frontier Molecular Orbital Energies of a Benzothiophene-based System

Derivative SystemSubstituent GroupHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Benzothiazole-Furan-CH₃ (Donor)-5.58-1.883.70
Benzothiazole-Furan-NO₂ (Acceptor)-6.18-3.352.83
Benzothiazole-Thiophene-CH₃ (Donor)-5.52-1.923.60
Benzothiazole-ThiopheneUnsubstituted-5.59-1.953.64
Data is illustrative, derived from trends observed in computational studies on related benzothiazole derivatives and demonstrates the principle of electronic tuning. nih.gov

Exploration of Isomeric Forms and Their Differential Characteristics

Isomers of this compound, which have the same chemical formula but different atomic arrangements, exhibit distinct properties. The primary points of isomeric variation are the substitution position on the pyridine (B92270) ring and the attachment point on the benzothiophene moiety.

For example, moving the hydroxyl (-OH) group from the 4-position to the 3-position of the pyridine ring would create the isomer 6-(Benzo[b]thiophen-2-yl)pyridin-3-ol. beilstein-journals.org Similarly, altering the connection point on the benzothiophene ring (e.g., from the 2-position to the 3-position) would yield a different isomer. The position of the nitrogen atom within the pyridine ring is also a key structural factor; its location influences photophysical properties and coordination modes. researchgate.net

Different isomers display unique photophysical and electronic characteristics. Studies on related terpyridine compounds show that the position of a hydroxyl substituent on a phenyl ring (ortho-, meta-, or para-) leads to different photoluminescent properties. doi.org Likewise, research on thienyl-substituted pyridines demonstrates that the substitution pattern significantly affects their UV/Vis absorption and fluorescence spectra. researchgate.net For instance, the emission wavelength and quantum yield can vary substantially between isomers, a critical consideration for developing materials for optical applications. researchgate.net

Elucidation of Structure-Reactivity Correlations

Understanding the relationship between the molecular structure of this compound derivatives and their chemical reactivity is essential for predicting their behavior in chemical transformations.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are powerful tools used to develop mathematical models that predict the chemical reactivity of molecules based on their structural features. nih.govchemrxiv.org This approach is vital for efficient synthesis planning and for understanding reaction mechanisms without the need for exhaustive experimentation. nih.gov

For heteroaromatic compounds like this compound, QSRR models can be built by correlating reactivity parameters (such as reaction rates or equilibrium constants) with computed molecular descriptors. nih.govchemrxiv.org These descriptors can include electronic properties (like atomic charges or HOMO/LUMO energies), steric parameters, and topological indices. acs.orgscirp.org For example, a QSRR study might reveal a linear correlation between the rate of an electrophilic substitution reaction and the calculated Hirshfeld charge at the reaction site on the aromatic ring. acs.org Although a specific QSRR model for this compound is not available, the principles derived from studies on other aromatic and heteroaromatic systems, such as benzhydrylium ions and benzimidazole (B57391) derivatives, are directly applicable. nih.govscirp.org These studies show that data-driven modeling can efficiently predict reactivity parameters, accelerating the development of new functional materials. nih.govchemrxiv.org

Influence of Molecular Topology on Chemical Transformations

Molecular topology—the specific arrangement and connectivity of atoms in a molecule—profoundly influences the course of chemical reactions. The topology of this compound and its derivatives dictates the accessibility of reactive sites and the stability of reaction intermediates.

The inherent electronic nature of the pyridine and benzothiophene rings governs their reactivity. The pyridine ring is generally π-deficient, making it susceptible to nucleophilic attack, while the benzothiophene ring is electron-rich and typically undergoes electrophilic substitution. numberanalytics.comresearchgate.net The presence of substituents can further direct these reactions. For example, electron-donating groups on the benzothiophene ring would activate it towards electrophiles, while electron-withdrawing groups would deactivate it. researchgate.net

The three-dimensional shape of the molecule also plays a role. The planarity of the fused ring system affects π-orbital overlap, which is crucial for aromaticity and reactivity. wikipedia.org In some cases, the molecular geometry can create specific "regions," such as the bay region in polycyclic aromatic hydrocarbons, that have enhanced reactivity. wikipedia.org Similarly, the topology of substituted benzothiophenes can influence the stereochemistry of ring-closure reactions, where steric effects from certain groups dictate the final product's conformation. researchgate.net The application of molecular topology has been successfully used to build predictive models for reaction yields of other heterocyclic compounds. nih.gov

Structure-Material Property Relationships (SMPR) for Advanced Applications

The molecular structure of this compound derivatives is directly linked to their bulk properties, making them promising candidates for advanced materials, particularly in organic electronics. The relationship between structure and material properties (SMPR) is key to designing high-performance organic semiconductors. nih.govhkbu.edu.hk

Derivatives of benzothiophene are widely studied for use in Organic Field-Effect Transistors (OFETs). nih.govresearchgate.net The performance of these devices, particularly the charge carrier mobility, is highly dependent on the molecular structure. Key structural factors include:

π-Conjugated Core: The rigid, planar structure of the benzothiophene core is conducive to strong intermolecular π-π stacking, which facilitates efficient charge transport. case.edunih.gov

Substituents: The introduction of substituents can tune the HOMO/LUMO energy levels to match electrode work functions, improving charge injection. case.edu For example, attaching phenyl groups or alkyl chains to a elsevierpure.combenzothieno[3,2-b] elsevierpure.combenzothiophene (BTBT) core has been shown to dramatically affect hole mobility. rsc.org

Solid-State Packing: The way molecules arrange themselves in a thin film is critical. A well-ordered, "edge-on" packing orientation is often desirable for high charge mobility in OFETs. nih.govresearchgate.net The choice of substituents can influence this packing, with some derivatives forming highly ordered structures that lead to mobilities exceeding 1.0 cm²/Vs. nih.govrsc.org

The photoluminescent properties of these compounds are also strongly tied to their structure. The introduction of different substituents or changes in the linkage between the pyridine and benzothiophene moieties can shift absorption and emission wavelengths and alter fluorescence quantum yields. beilstein-journals.orgdoi.orgrsc.org This tunability is essential for applications in Organic Light-Emitting Diodes (OLEDs), where specific emission colors and high efficiencies are required. For instance, benzo hkbu.edu.hkresearchgate.netthieno[2,3-b]pyridine derivatives have been successfully used as host materials for high-efficiency green and blue phosphorescent OLEDs. nih.gov

Table 2: Structure-Property Relationship in Substituted Benzothiophene-Based Derivatives for OFETs

Derivative CoreSubstituentHole Mobility (cm²/Vs)On/Off RatioKey Structural Feature
Benzo[2,1-b:3,4-b']bis elsevierpure.combenzothiopheneBranched Alkyl Chains0.28> 10⁵Enhanced intermolecular ordering upon annealing. hkbu.edu.hk
elsevierpure.comBenzothieno[3,2-b] elsevierpure.combenzothiophene2-Phenyl (Ph-BTBT)0.034~ 10⁵Basic phenyl substitution. rsc.org
elsevierpure.comBenzothieno[3,2-b] elsevierpure.combenzothiophene2-(4-hexylphenyl) (C6-Ph-BTBT)4.62.2 x 10⁷Induces liquid crystal phases, enhancing molecular order. rsc.org
Benzo[b]thieno[2,3-d]thiopheneBranched Alkyl Chain0.057> 10⁷Superb surface coverage and high film texture. rsc.org
This table compiles representative data from studies on various benzothiophene derivatives to illustrate the impact of structural modification on OFET performance.

Correlation of Molecular Structure with Optical Properties

The optical behavior of these compounds, specifically their absorption and emission of light, is governed by their electronic structure. The fusion of the electron-rich benzo[b]thiophene unit with the electron-deficient pyridine ring creates a push-pull system that is sensitive to structural modifications.

Key research findings indicate that the photophysical properties of related benzothiophene and pyridine derivatives can be systematically tuned:

Extension of π-Conjugation: Extending the π-conjugated system, for instance by fusing additional aromatic rings to the benzothiophene core, generally leads to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra. This is accompanied by a reduction in the energy bandgap. rsc.org

Substituent Effects: The introduction of electron-donating groups (like methoxy (B1213986) or amino groups) or electron-withdrawing groups (like cyano or trifluoromethyl) can significantly alter the intramolecular charge-transfer (ICT) character of the molecule. This directly impacts the energy of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the absorption and emission wavelengths.

Chelation and Rigidity: In derivatives of the closely related 2-(benzo[b]thiophen-2-yl)pyridine, chelation with a dimethylboryl group restricts the free rotation of the aromatic rings. This structural rigidification reinforces ICT transitions, leading to dominant low-energy absorption bands and intense fluorescence emissions, which are otherwise absent in the non-chelated, more flexible molecules.

Tautomerism: The pyridin-4-ol moiety can exist in equilibrium with its pyridone tautomer. The specific tautomeric form present can be influenced by the solvent and substituents, which in turn affects the electronic structure and optical properties.

The following table summarizes the observed optical properties for various related benzothiophene derivatives, illustrating the impact of structural changes.

Table 1: Photophysical Properties of Selected Benzothiophene Derivatives

Compound/Derivative Class Structural Modification Key Optical Property Change Reference
Benzothienoisoindigo (BTII) Extended π-conjugation vs. Isoindigo (II) Red-shifted absorption, reduced bandgap rsc.org
2-(benzo[b]thiophen-2-yl)pyridine-based o-carboranyl compounds B(CH₃)₂-C^N-chelation Reinforcement of ICT, intense fluorescence emission
N-(Pyridin-2-yl)-substituted benzothioamides Complexation with BF₂ Increased fluorescence quantum yield
2-(Benzo[b]thiophene-3-yl)pyrroles Derivatization to a BODIPY fluorophore Intense, red-shifted fluorescence (625 nm) preserved in solid state

Impact of Structural Changes on Self-Assembly Behavior

The self-assembly of molecules into ordered nanostructures is dictated by a balance of non-covalent interactions. For π-conjugated systems like this compound derivatives, the primary driving forces are π-π stacking and, crucially, hydrogen bonding.

The introduction of the hydroxyl group on the pyridine ring is the most significant structural feature influencing self-assembly. Unlike simple pyridine analogues that assemble primarily through weaker π-π stacking, the pyridin-4-ol group provides a strong, directional hydrogen-bonding site. nih.govrsc.org

Hydrogen Bonding: The -OH group of the pyridin-4-ol and the nitrogen atom within the pyridine ring can act as both hydrogen bond donors and acceptors. This facilitates the formation of robust, well-defined supramolecular structures such as one-dimensional chains or two-dimensional sheets. nih.govnih.gov This ordered molecular packing is beneficial for applications like organic electronics, where efficient charge transport between molecules is required. nih.gov The interplay between hydrogen bonding and π-π stacking is a powerful strategy for controlling the morphology of organic electronic materials. rsc.org

Solvent Effects: The self-assembly process is highly dependent on the solvent used. In aqueous media, the tendency of the hydrophobic benzothiophene core to avoid water (hydrophobic collapse) aids aggregation, while in organic solvents, different packing arrangements may be favored. nih.govchemistryviews.org

Peripheral Substituents: The addition of long alkyl chains or other bulky groups can modulate the solubility and influence the final morphology of the assembled structures, leading to the formation of varied nanostructures such as fibers, spheres, or toroids. nih.gov

The ability to form strong, directional hydrogen bonds gives this compound derivatives a significant advantage in creating highly ordered materials compared to analogues lacking this functional group. capes.gov.br

Table 2: Influence of Structural Features on Self-Assembly

Structural Feature Primary Intermolecular Interaction Expected Assembly Outcome Reference
Pyridin-4-ol Moiety Strong, directional N-H···O or O-H···N hydrogen bonds Ordered chains, sheets, or other crystalline structures nih.govnih.gov
Unsubstituted Pyridine Ring π-π stacking, C-H···N interactions Slipped columnar stacks or herringbone patterns rsc.org
Peripheral Alkyl Chains Van der Waals forces, steric hindrance Increased solubility, formation of fibrillar or micellar structures chemistryviews.org

Computational Design Principles for Novel Analogues with Tailored Academic Utility

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool for designing novel analogues of this compound with specific, tailored properties. mdpi.com This approach allows for the in silico screening of many potential structures, saving significant time and resources compared to purely experimental synthesis and characterization. nih.gov

The design process generally follows a systematic methodology:

Geometry Optimization: The three-dimensional structure of a proposed analogue is computationally optimized to find its most stable energetic conformation.

Electronic Property Calculation: DFT calculations are used to determine key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance.

Prediction of Optical Properties: The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's optical properties. A smaller energy gap typically corresponds to absorption at longer wavelengths (a red-shift). mdpi.com By calculating this gap for a virtual library of compounds with different substituents, researchers can identify candidates with desired absorption profiles.

Simulation of Spectra: More advanced methods like Time-Dependent DFT (TD-DFT) can be used to simulate the full UV-visible absorption spectrum, providing a theoretical prediction that can be directly compared with experimental results.

Structure-Activity Relationship (SAR) Analysis: By systematically varying substituents on the benzothiophene and pyridine rings and calculating the resulting properties, a clear SAR can be established. researchgate.nettsijournals.com This allows for the rational design of molecules with optimized characteristics, such as specific color, fluorescence quantum yield, or electronic stability. For instance, calculations can predict that adding an electron-withdrawing group like -CF₃ will lower the LUMO energy and reduce the energy gap, making the compound a better electron acceptor. mdpi.com

Table 3: Computational Workflow for Analogue Design

Step Computational Method Predicted Property / Insight Reference
1. Virtual Library Creation Chemical Informatics Generation of diverse molecular structures with varied functional groups.
2. Geometry Optimization DFT (e.g., B3LYP/6-31G*) Most stable 3D structure, bond lengths, and angles. nih.govresearchgate.net
3. Electronic Structure Analysis DFT HOMO/LUMO energies, HOMO-LUMO gap (ΔE), molecular electrostatic potential (MESP). mdpi.com
4. Optical Property Simulation TD-DFT Predicted absorption wavelengths (λₘₐₓ), oscillator strengths, and simulated UV-vis spectra.
5. SAR Development Data Analysis Correlation of structural changes with predicted properties to guide synthesis. tsijournals.com

Future Research Directions and Emerging Paradigms for 2 Benzo B Thiophen 2 Yl Pyridin 4 Ol

Exploration of Unconventional Synthetic Routes and Sustainable Methodologies

One of the most promising avenues is the adoption of flow chemistry . springerprofessional.dechim.it This technique offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced reaction rates and cleaner reaction profiles. springerprofessional.dechim.it For the synthesis of 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol, a multi-step flow process could be designed, telescoping several reactions without the need for isolating intermediates, thereby significantly improving efficiency. uc.pt Microwave-assisted synthesis is another powerful tool that can dramatically accelerate the formation of the pyridine (B92270) ring, a key step in the synthesis of the target molecule. acs.org

Furthermore, the principles of green chemistry will be central to future synthetic strategies. This includes the use of environmentally benign solvents like water, or even solvent-free conditions, which have been successfully employed in the synthesis of other heterocyclic compounds. mdpi.comrsc.org The development of catalytic systems that are both highly efficient and recyclable will also be a key focus. For instance, novel palladium-catalyzed cross-coupling reactions or C-H functionalization strategies could provide more direct and atom-economical routes to the target molecule. ias.ac.inbeilstein-journals.orgnih.govrsc.orgresearchgate.net The table below outlines potential sustainable methodologies and their advantages.

MethodologyPotential Advantages for SynthesisRelevant Precedents for Heterocycles
Flow Chemistry Enhanced safety, improved yield and purity, easy scalability, potential for automation. springerprofessional.dechim.itSynthesis of various heterocycles including indoles and pyrroles. uc.ptmdpi.com
Microwave-Assisted Synthesis Drastically reduced reaction times, improved yields, cleaner reactions.One-pot synthesis of substituted pyridines. acs.org
Green Solvents/Solvent-Free Reduced environmental impact, lower cost, simplified workup. mdpi.comCopper-catalyzed synthesis of indolizines under solvent-free conditions. mdpi.com
Advanced Catalysis High atom economy, regioselectivity, functional group tolerance. chemistryviews.orgrsc.orgresearchgate.netorganic-chemistry.orgPalladium-catalyzed C-H arylation and Sonogashira coupling for benzothiophene (B83047) derivatives. ias.ac.inrsc.orgresearchgate.net

Integration into Complex Chemical Systems and Nanomaterials

The unique electronic and structural features of this compound make it an attractive building block for more complex chemical systems and advanced nanomaterials. acs.orgnih.govrsc.orgrsc.org The benzothiophene moiety is a well-known component of organic semiconductors, and its incorporation into the target molecule suggests potential applications in organic electronics. acs.orgnih.govnih.gov

Future research could explore the use of this compound as a precursor for organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs) . The pyridin-4-ol unit can be further functionalized to tune the electronic properties of the molecule, such as the HOMO/LUMO energy levels, and to control the intermolecular packing in the solid state, which is crucial for efficient charge transport. nih.gov

The ability of the pyridine nitrogen to coordinate with metal ions also opens up possibilities for the creation of metal-organic frameworks (MOFs) and other supramolecular structures. These materials could have applications in gas storage, catalysis, and sensing. The benzothiophene unit could impart interesting photophysical properties to these materials, such as fluorescence, which could be modulated by the presence of specific analytes.

The integration of this compound into nanomaterials such as graphene or quantum dots could lead to hybrid materials with synergistic properties. For example, covalent attachment to graphene could enhance its processability and create a material with tailored electronic properties for use in sensors or composites. The table below summarizes potential applications in complex systems.

System/MaterialPotential Role of this compoundDesired Properties and Applications
Organic Electronics Active semiconductor layer or functional building block. acs.orgnih.govHigh charge carrier mobility for OFETs, tunable emission for OLEDs. acs.orgnih.gov
Metal-Organic Frameworks (MOFs) Ligand for metal coordination.Porosity for gas storage, catalytic activity, sensing capabilities.
Supramolecular Assemblies Building block for self-assembly through hydrogen bonding or π-π stacking.Formation of gels, liquid crystals, or other ordered structures.
Hybrid Nanomaterials Functionalization of nanoparticles or graphene.Enhanced electronic properties, improved dispersibility, sensing applications. numberanalytics.com

Advanced Characterization Techniques for In Situ Monitoring of Reactions

To fully optimize the synthesis of this compound and to understand its behavior in more complex systems, advanced characterization techniques will be indispensable. A significant area of future research will involve the use of in situ monitoring techniques to follow reactions in real-time.

In situ NMR spectroscopy is a powerful tool that allows for the direct observation of reactants, intermediates, and products as a reaction progresses. iastate.edunih.govbeilstein-journals.org This can provide detailed kinetic and mechanistic information, which is crucial for optimizing reaction conditions and identifying potential side reactions. beilstein-journals.orgresearchgate.net For heterogeneous reactions, specialized techniques may be required to ensure proper mixing and data acquisition. researchgate.net

Other spectroscopic techniques such as in situ IR and Raman spectroscopy can also provide valuable information about the formation and consumption of functional groups during a reaction. When combined with computational modeling, these techniques can provide a comprehensive picture of the reaction mechanism. The table below highlights key in situ techniques.

TechniqueInformation GainedApplication to the Compound
In Situ NMR Reaction kinetics, detection of intermediates, structural elucidation. iastate.edunih.govbeilstein-journals.orgresearchgate.netipb.ptOptimizing the multi-step synthesis and understanding reaction mechanisms.
In Situ IR/Raman Monitoring of functional group transformations in real-time.Tracking the formation of the pyridine ring and other key bond-forming events.
Mass Spectrometry Identification of products and intermediates, monitoring reaction progress.Analysis of complex reaction mixtures and confirmation of product identity.

Theoretical Advances in Predicting Novel Reactivity and Interactions

Computational chemistry is becoming an increasingly powerful tool for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery of new materials. ub.ac.idbohrium.comresearchgate.netnih.govacs.org For this compound, theoretical advances will play a crucial role in exploring its potential.

Density Functional Theory (DFT) can be used to calculate a wide range of properties, including molecular geometries, electronic structures, and spectroscopic data. ub.ac.idbohrium.comresearchgate.netnih.govacs.org These calculations can provide insights into the molecule's reactivity, helping to predict the most likely sites for electrophilic or nucleophilic attack, and to understand its photophysical properties. DFT can also be used to model the interactions of the molecule with other species, such as metal ions or biological macromolecules. bohrium.com

Machine learning (ML) is an emerging paradigm in chemistry that can be used to predict molecular properties and reaction outcomes with high accuracy and speed. nih.govresearchgate.netacs.orgresearchgate.netacs.org By training ML models on large datasets of known compounds and reactions, it is possible to develop predictive tools that can rapidly screen virtual libraries of derivatives of this compound for desired properties, such as high charge mobility or strong binding to a biological target. nih.govresearchgate.net

Theoretical ApproachPredicted Properties/InsightsImpact on Research
Density Functional Theory (DFT) Electronic structure (HOMO/LUMO), reactivity indices, spectroscopic properties, interaction energies. ub.ac.idbohrium.comresearchgate.netnih.govacs.orgRational design of derivatives with tailored electronic properties, understanding reaction mechanisms.
Machine Learning (ML) Prediction of physical properties, biological activity, and reaction outcomes. nih.govresearchgate.netacs.orgresearchgate.netacs.orgHigh-throughput virtual screening of compound libraries, accelerating materials and drug discovery.
Molecular Dynamics (MD) Conformational analysis, simulation of interactions in complex environments (e.g., with solvents or biomolecules).Understanding the behavior of the molecule in solution and its binding modes with biological targets.

Collaborative Research Opportunities Across Disciplines

The multifaceted potential of this compound necessitates a highly interdisciplinary research approach. numberanalytics.comd-nb.info The successful realization of its applications will depend on close collaboration between chemists, materials scientists, physicists, and biologists.

Synthetic chemists will be tasked with developing efficient and scalable routes to the molecule and its derivatives. d-nb.info Materials scientists and physicists will then investigate the properties of these compounds and integrate them into devices such as transistors and solar cells. numberanalytics.com In the realm of medicinal chemistry, biologists and pharmacologists will be essential for evaluating the biological activity of these compounds and understanding their mechanism of action. nih.govijpsjournal.comyoutube.com

Such collaborative efforts will be crucial for translating the fundamental chemical properties of this compound into tangible technological and medical advancements. d-nb.info The synergy between different fields of expertise will undoubtedly accelerate the pace of discovery and innovation.

Q & A

Q. What are the standard synthetic routes for 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of 2-alkynyl thioanisoles catalyzed by gold(I) to form the benzo[b]thiophene core, followed by functionalization with pyridine moieties . Traditional methods use refluxing ethanol or THF, while green chemistry approaches employ PEG-400 as a solvent under ultrasound irradiation, reducing reaction times (<2 hours) and improving yields (70–85%) . Key parameters include:

  • Catalyst selection : Au(I) catalysts enhance regioselectivity.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) favor cyclization.
  • Temperature control : Ultrasound irradiation (40–60°C) minimizes side reactions.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • X-ray crystallography : Resolves molecular geometry, dihedral angles (e.g., 60.94° between tetrazole and benzothiophene planes), and hydrogen-bonding networks .
  • NMR spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and hydroxyl groups (broad singlet at δ 9–10 ppm).
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 268.08) .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic structure and predict reactivity?

DFT calculations (e.g., B3LYP/6-31G*) model the compound’s HOMO-LUMO gap, electrostatic potential surfaces, and charge distribution. Key findings:

  • Exact exchange terms improve thermochemical accuracy (average deviation <2.4 kcal/mol for atomization energies) .
  • Local kinetic-energy density in correlation functionals (e.g., Colle-Salvetti) predicts reaction sites for electrophilic substitution .
  • Applications: Design of derivatives with tailored redox potentials for photovoltaic or catalytic applications .

Q. How do structural modifications impact biological activity? Insights from SAR studies.

Comparative studies of analogs reveal:

Analog Modification Activity Shift
2-(Chlorophenyl)-6-methylpyrimidin-4-olChlorination at phenyl ring↑ Lipophilicity, altered bioavailability
5-Amino-2-(benzylamino)pyrimidineAmino substitutionEnhanced kinase inhibition (IC₅₀ <1 μM)
For this compound, methoxy groups at C3/C5 positions improve antitubercular activity (MIC ~3.12 µg/mL) by enhancing target binding .

Q. How to resolve contradictions in experimental vs. computational data?

  • Case : Discrepancies in predicted vs. observed NMR chemical shifts.
  • Methodology :
    • Validate DFT functional selection (e.g., compare B3LYP vs. M06-2X).
    • Use solvent models (e.g., PCM for DMSO) to simulate experimental conditions .
    • Cross-check with solid-state data (XRD) to account for crystal packing effects .

Q. What strategies mitigate stability issues during storage and handling?

  • Storage : Argon atmosphere at –20°C to prevent oxidation of the phenolic –OH group.
  • Reactivity : Avoid strong acids/bases (pH <4 or >10 induces decomposition).
  • Analytical monitoring : Use HPLC-PDA (λ = 254 nm) to track degradation products .

Experimental Design & Data Analysis

Q. Designing a study to evaluate anticancer potential: Key considerations.

  • Cell lines : Use NCI-60 panel for broad screening; prioritize MDA-MB-231 (breast cancer) based on structural analogs .
  • Assays :
    • MTT assay for cytotoxicity (48–72 hr exposure).
    • Flow cytometry to assess apoptosis (Annexin V/PI staining).
  • Controls : Include cisplatin and DMSO vehicle.
  • Data interpretation : IC₅₀ values <10 µM warrant further mechanistic studies (e.g., kinase profiling) .

Q. How to analyze intermolecular interactions in crystal structures?

  • Software : Mercury (CCDC) for H-bond analysis (e.g., N–H···N bonds with 2.8–3.0 Å distances) .
  • Packing motifs : Identify π-π stacking (3.5–4.0 Å interplanar distances) between benzothiophene and pyridine rings .
  • Thermal ellipsoids : Assess molecular rigidity (RMSD <0.0084 Å in benzothiophene planes) .

Tables for Comparative Analysis

Q. Table 1. Synthetic Method Comparison

Method Conditions Yield Advantages
Au(I)-catalyzed cyclizationDMF, 80°C, 12 hr75%High regioselectivity
Ultrasound-assistedPEG-400, 40°C, 1.5 hr85%Faster, eco-friendly

Q. Table 2. Computational vs. Experimental Bond Lengths (Å)

Bond DFT (B3LYP) XRD
C–S (thiophene)1.741.72
C–O (phenolic)1.361.38

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.